(213C)propanedioic acid

Description

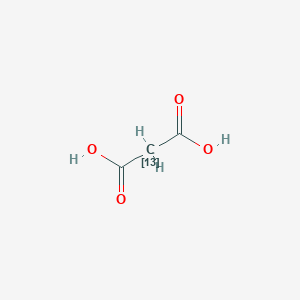

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(213C)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462531 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55514-11-9 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Isotopically Labeled Propanedioic Acid Derivatives

Propanedioic acid, more commonly known as malonic acid, is a dicarboxylic acid that plays a crucial role as a building block in the biosynthesis of a vast array of natural products, including fatty acids and complex polyketides. nih.gov Its activated form, malonyl-CoA, is a key extender unit in these synthetic pathways, adding two-carbon units to a growing molecular chain. nih.govgoogle.com

To study these pathways, scientists employ isotopic labeling, a technique where atoms in a molecule are replaced with their isotopes. Besides carbon-13, other isotopes like deuterium (B1214612) (²H) and carbon-14 (B1195169) (¹⁴C) are also used to label propanedioic acid. ontosight.ainih.gov Each type of label offers unique advantages for different analytical techniques. For instance, deuterated malonic acid can simplify Nuclear Magnetic Resonance (NMR) spectra, while the radioactive nature of carbon-14 allows for highly sensitive detection. nih.govontosight.ai These labeled variants are indispensable for confirming metabolic pathways and discovering new enzymes. jove.com

The specific placement of the isotopic label is critical. (2-¹³C)Propanedioic acid is just one of several labeled versions, which also include (1,3-¹³C₂)Propanedioic acid and uniformly labeled (¹³C₃)Propanedioic acid. isotope.comnih.gov This specificity allows researchers to design experiments that can answer precise questions about reaction mechanisms and carbon flow in cellular metabolism. jove.comresearchgate.net

Significance of Carbon 13 Labeling in Biochemical and Chemical Sciences

The use of carbon-13 (¹³C) as a label is particularly significant due to its unique nuclear properties, which make it an ideal probe for two of the most powerful analytical techniques in modern science: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most abundant isotope of carbon, ¹²C, is NMR-inactive. In contrast, the ¹³C nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. nih.gov However, the natural abundance of ¹³C is only about 1.1%, resulting in weak signals. frontiersin.org By using a compound like (2-¹³C)propanedioic acid, which is highly enriched with ¹³C at a specific position, the NMR signal from that carbon is dramatically enhanced. nih.govnih.gov This allows researchers to:

Trace Metabolic Fates: Follow the incorporation of the labeled carbon from propanedioic acid into more complex molecules, helping to confirm biosynthetic pathways. jove.com

Elucidate Molecular Structure: The enhanced signal helps in assigning specific carbon atoms within a molecule's structure, which is crucial for identifying unknown compounds or confirming the structure of newly synthesized ones. rsc.org

Probe Reaction Mechanisms: Observing the chemical environment around the ¹³C label in the final product can provide deep insights into the chemical transformations that occurred. nih.gov

Mass Spectrometry (MS): In mass spectrometry, molecules are ionized and their mass-to-charge ratio is measured. A molecule containing a ¹³C atom will have a mass that is one unit higher than its unlabeled counterpart. This mass shift is easily detectable and provides a clear signature of the labeled molecule. springernature.com This technique is instrumental in:

Metabolic Flux Analysis: By feeding cells a ¹³C-labeled substrate, scientists can measure the distribution of the label across various metabolites. researchgate.netnih.gov This data reveals the activity and relative contributions of different metabolic pathways, a process known as fluxomics. nih.govspringernature.com

Identifying Carbon Sources: Researchers can determine which nutrients cells are using for processes like energy production and biomass synthesis by tracking the incorporation of ¹³C from labeled sources. nih.gov

Quantitative Analysis: Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific ¹³C labeling patterns to differentiate biological signals from background noise and to accurately quantify changes in metabolite levels between different experimental conditions. frontiersin.org

The strategic use of (2-¹³C)propanedioic acid, powered by the analytical precision of NMR and MS, continues to be a cornerstone of metabolic research, driving discoveries in fields ranging from microbiology to drug development. jove.com

Table 1: Properties of Propanedioic Acid and its (2-¹³C) Isotope

| Property | Propanedioic Acid (Unlabeled) | (2-¹³C)Propanedioic Acid |

| IUPAC Name | Propanedioic acid | (2-¹³C)propanedioic acid |

| Synonyms | Malonic acid, Carboxyacetic acid | Malonic acid-2-¹³C |

| CAS Number | 141-82-2 isotope.com | 55514-11-9 nih.gov |

| Molecular Formula | C₃H₄O₄ nih.gov | C₂¹³CH₄O₄ nih.gov |

| Molar Mass | ~104.06 g/mol nih.gov | ~105.05 g/mol nih.gov |

Table 2: Applications of Isotopic Labeling with Propanedioic Acid Derivatives in Research

| Research Area | Technique Used | Purpose of Labeling | Example Finding |

| Metabolic Engineering | Mass Spectrometry, NMR | To trace carbon flow and quantify metabolic flux. researchgate.netnih.gov | Determining the relative activity of glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov |

| Natural Product Biosynthesis | NMR Spectroscopy | To identify precursor units and elucidate the assembly of complex molecules like polyketides. nih.gov | Confirmed the incorporation of seven malonyl-CoA units into the antibiotic rapamycin. nih.gov |

| Enzymology | Competitive Inhibition Assays | To probe the active site structure of enzymes. | Unlabeled malonic acid was used to deduce the structure of the active site in succinate (B1194679) dehydrogenase. wikipedia.org |

| Pharmacokinetics | Mass Spectrometry | To trace the absorption and metabolism of drug candidates. | Labeled compounds can improve the accuracy of understanding drug metabolic pathways. |

Synthetic Methodologies and Isotopic Labeling Strategies for (2-13C)Propanedioic Acid

(2-¹³C)Propanedioic acid, an isotopically labeled form of malonic acid, is a valuable tool in metabolic research and chemical synthesis. The strategic placement of a carbon-13 isotope at the central C2 position allows for detailed tracking and analysis in various biochemical and chemical systems. This article explores the synthetic methodologies, optimization strategies, and quality control measures employed in the production of this specific labeled compound.

Advanced Analytical Techniques for Characterizing 2 13c Propanedioic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Compound Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. nih.gov When combined with ¹³C isotopic labeling, it becomes an invaluable tool for tracking metabolic pathways in vitro and in vivo. nih.govnih.gov

Principles of ¹³C NMR in Isotopic Tracer Studies

The foundation of ¹³C NMR spectroscopy lies in the magnetic properties of the ¹³C nucleus. researchgate.net While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope (with a natural abundance of approximately 1.1%) possesses a nuclear spin that allows it to be detected by NMR. ceitec.cz In isotopic tracer studies, a substrate like (2-¹³C)propanedioic acid, which is highly enriched with ¹³C at a specific position, is introduced into a biological system. frontiersin.org

The key principles are as follows:

Chemical Shift: The resonance frequency of a ¹³C nucleus is highly sensitive to its local electronic environment. This results in a wide range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and allows for the distinction of individual carbon atoms within a molecule. libretexts.org

Signal Enhancement: The artificial enrichment of ¹³C in the tracer molecule dramatically increases the signal intensity for the labeled carbon and its subsequent metabolites, overcoming the low sensitivity associated with the low natural abundance of ¹³C. mdpi.com

Broadband Decoupling: Routinely, ¹³C NMR spectra are acquired with broadband proton decoupling. This technique removes the splitting of carbon signals caused by attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single peak (singlet). libretexts.org This simplification is crucial for analyzing complex mixtures of metabolites.

By using (2-¹³C)propanedioic acid as a tracer, researchers can follow the ¹³C label as it is incorporated into various downstream metabolites, providing a clear map of the metabolic pathways involved. frontiersin.org

Elucidation of Carbon Scrambling and Isotopic Enrichment Patterns via ¹³C NMR

One of the most powerful applications of ¹³C NMR in metabolic studies is the ability to determine the precise location of the ¹³C label within a metabolite's carbon skeleton. When (2-¹³C)propanedioic acid is metabolized, the central labeled carbon can be transferred to different positions in newly synthesized molecules through various biochemical reactions. This redistribution of the isotopic label is often referred to as "carbon scrambling."

By analyzing the ¹³C NMR spectrum of metabolites isolated after the administration of the tracer, researchers can identify which carbon positions have become enriched with ¹³C. This positional information is critical for distinguishing between competing metabolic pathways. For example, the entry of the labeled carbon from propanedioic acid into the Krebs cycle would result in a specific and predictable labeling pattern in cycle intermediates like glutamate (B1630785). nih.gov

Furthermore, ¹³C NMR can be used to quantify the level of isotopic enrichment. The intensity of the NMR signal from a ¹³C-labeled position is proportional to its concentration. By comparing the signal intensity of the enriched carbon to that of carbons at natural abundance, or through specialized pulse sequences, the percentage of ¹³C enrichment can be accurately measured. nih.govnih.gov This quantitative data is essential for metabolic flux analysis (MFA), which aims to calculate the rates of metabolic reactions.

Application of 2D NMR Techniques for Structural Confirmation and Isotopic Connectivity

While one-dimensional (1D) ¹³C NMR provides information on the presence and chemical environment of labeled carbons, two-dimensional (2D) NMR techniques offer deeper insights into the structural connectivity of molecules, which is especially powerful for identifying novel metabolites or confirming complex metabolic transformations. pitt.edu

Several 2D NMR experiments are particularly useful in the context of ¹³C tracer studies:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). It is a highly sensitive method for assigning carbon signals by first identifying the proton resonances and then mapping them to their corresponding carbons. nih.gov

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three chemical bonds. This is invaluable for piecing together the carbon skeleton of a metabolite by establishing long-range connectivities.

¹³C-¹³C Correlation Spectroscopy (COSY) and INADEQUATE: For highly ¹³C-enriched samples, these experiments can directly show correlations between adjacent ¹³C atoms. nih.govresearchgate.net This provides unambiguous proof of the carbon-carbon bonding network and is the most direct way to trace the path of the labeled carbon as it is incorporated into the backbone of new molecules. researchgate.net The ability to acquire clear ¹³C-¹³C COSY spectra is a significant advantage of using ¹³C-labeled substrates. nih.govresearchgate.net

| 2D NMR Technique | Information Provided | Application in (2-¹³C)Propanedioic Acid Studies |

|---|---|---|

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation between a carbon and its directly attached proton(s). | Assigns ¹³C signals in metabolites based on known ¹H signals; confirms the chemical environment of the labeled carbon. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation between a carbon and protons two or three bonds away. | Elucidates the structure of unknown metabolites by establishing long-range C-H connectivities; confirms the position of the ¹³C label relative to other parts of the molecule. |

| ¹³C-¹³C COSY (Correlation Spectroscopy) | Correlation between directly bonded ¹³C atoms. | Directly maps the carbon skeleton of metabolites derived from the tracer; provides definitive evidence of how the ¹³C from propanedioic acid was incorporated into the backbone of new molecules. nih.govresearchgate.net |

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis of (2-¹³C)Propanedioic Acid

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is exceptionally well-suited for studies involving stable isotope tracers like (2-¹³C)propanedioic acid. nih.gov The incorporation of a ¹³C atom into a metabolite results in a predictable mass shift, allowing for its differentiation from its unlabeled counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. researchgate.net This combination is ideal for analyzing complex biological extracts containing a wide variety of metabolites. In a typical workflow, the extract is first separated by an LC column. Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective for retaining and separating polar metabolites common in central carbon metabolism. nih.govstorkapp.me

As the separated metabolites elute from the column, they are ionized and enter the mass spectrometer. The instrument then detects the m/z of each metabolite. A molecule of propanedioic acid containing one ¹³C atom will have a mass that is one Dalton higher than unlabeled propanedioic acid. This mass difference is the key to tracing the label.

LC-MS can be used to:

Identify Labeled Metabolites: By searching the data for pairs of signals separated by a specific mass difference corresponding to one or more ¹³C atoms, researchers can identify all the metabolites that have incorporated the label. nih.gov

Quantify Isotopic Enrichment: The relative intensities of the ion signals for the labeled (e.g., M+1) and unlabeled (M) versions of a metabolite can be used to calculate the percentage of isotopic enrichment.

Perform Untargeted Metabolomics: High-resolution mass spectrometers (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide highly accurate mass measurements. acs.orgnih.gov This allows for the confident determination of the elemental formula of an unknown metabolite and ensures that the full isotopologue distribution can be resolved without interference from other molecules. nih.gov

| Metabolite | Chemical Formula | Unlabeled Mass [M-H]⁻ | Labeled Mass [M+1-H]⁻ | Mass Shift (Da) |

|---|---|---|---|---|

| Propanedioic acid (Malonic acid) | C₃H₄O₄ | 103.0037 | 104.0070 | +1.0033 |

| Pyruvic acid | C₃H₄O₃ | 87.0087 | 88.0121 | +1.0034 |

| Succinic acid | C₄H₆O₄ | 117.0193 | 118.0227 | +1.0034 |

| Malic acid | C₄H₆O₅ | 133.0142 | 134.0176 | +1.0034 |

| Glutamic acid | C₅H₉NO₄ | 146.0459 | 147.0492 | +1.0033 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Fractionation

Gas chromatography-mass spectrometry is another powerful technique for analyzing ¹³C-labeled metabolites. nih.govnih.gov It is particularly well-suited for volatile compounds or those that can be made volatile through a process called derivatization. nih.gov For carboxylic acids like propanedioic acid and its metabolites, derivatization is necessary to reduce their polarity and increase their volatility for GC analysis. libretexts.org Common methods include esterification or silylation, which converts the acidic groups into less polar esters or silyl ethers. restek.com

After separation on the GC column, the derivatized metabolites are ionized, typically by electron ionization (EI). This high-energy process causes the molecules to break apart into characteristic fragment ions. The mass spectrum of these fragments provides a "fingerprint" that can be used for identification.

In ¹³C tracer studies, GC-MS is used to determine the mass isotopomer distribution of these fragments. nih.gov This means the analysis measures the relative abundance of the fragment containing zero ¹³C atoms (m₀), one ¹³C atom (m₁), two ¹³C atoms (m₂), and so on. This detailed information reveals not just if a metabolite is labeled, but how many labeled carbons it contains, which is crucial for precise metabolic flux calculations.

An interesting phenomenon in GC is isotopic fractionation , where molecules containing heavier isotopes (like ¹³C) may interact differently with the GC column's stationary phase and elute at slightly different times than their lighter (¹²C) counterparts. miami.edu While often a minor effect, it must be accounted for in high-precision studies. The high reproducibility of GC separations allows for reliable quantification despite this effect.

| Isotopomer | Description | Expected Relative Abundance (Control - Natural) | Expected Relative Abundance (Tracer - Labeled) |

|---|---|---|---|

| m₀ | Fragment contains only ¹²C | ~95% | ~40% |

| m₁ | Fragment contains one ¹³C | ~5% | ~50% |

| m₂ | Fragment contains two ¹³C | <0.1% | ~10% |

| m₃ | Fragment contains three ¹³C | <0.01% | <1% |

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of metabolites, including (2-13C)propanedioic acid. acs.orgnist.gov This technique is considered a gold standard in quantitative analysis because it corrects for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects in mass spectrometry. acs.orgresearchgate.net The core principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard to the sample before any processing steps. For the quantification of propanedioic acid, an isotopically labeled version such as [1,2-13C2]propanedioic acid ([13C2]-MA) is an ideal internal standard. nih.govresearchgate.net

The internal standard is chemically identical to the analyte of interest ((2-13C)propanedioic acid) but has a different mass due to the presence of heavier isotopes. Because the standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation, any sample loss or analytical variation will affect both compounds equally. acs.org Mass spectrometry is then used to measure the ratio of the signal intensity of the naturally occurring analyte to the isotopically labeled internal standard. By knowing the exact amount of the standard added, the absolute concentration of the target analyte in the original sample can be calculated with high precision and accuracy. nist.govnih.gov

This method has been successfully applied to quantify malonic acids in biological matrices like plasma. nih.govresearchgate.net For instance, in studies of inborn errors of metabolism, 3-nitrophenylhydrazine (3NPH) derivatization is used to enhance the detection of malonic acid and its isotopically labeled standard by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The use of IDMS ensures that the quantitative data is robust and reliable, which is crucial for metabolic studies. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Analyte | (2-13C)Propanedioic Acid | - |

| Internal Standard (IS) | [1,2-13C2]Propanedioic Acid | - |

| Concentration of IS Added | Known amount spiked into the sample | 10 µM |

| Measured MS Intensity Ratio (Analyte/IS) | Ratio of mass spectrometric peak areas | 2.5 |

| Calculated Analyte Concentration | Concentration of IS × MS Intensity Ratio | 25 µM |

Analysis of Mass Isotopomer Distributions (MIDs) for Metabolic Tracing

The analysis of mass isotopomer distributions (MIDs) is a powerful technique used to trace the metabolic fate of isotopically labeled substrates like (2-13C)propanedioic acid. nih.gov When a 13C-labeled compound is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites through various biochemical reactions. biorxiv.org This results in a population of metabolite molecules with different numbers of 13C atoms, known as mass isotopomers (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled metabolite). nih.govsemanticscholar.org

By measuring the relative abundances of these mass isotopomers using mass spectrometry, a distribution pattern (the MID) is obtained. nih.gov This pattern serves as a fingerprint of the metabolic pathways that were active in converting the labeled precursor into the product. nih.gov For example, if (2-13C)propanedioic acid (a 3-carbon dicarboxylic acid) is metabolized and its labeled carbon is incorporated into a larger molecule like a fatty acid, the MID of that fatty acid will reveal the extent of this incorporation. researchgate.net

The analysis of MIDs provides valuable qualitative and quantitative insights into metabolic fluxes. nih.gov It can help identify active, inactive, or alternative metabolic routes and determine the relative contribution of different precursors to the synthesis of a particular metabolite. nih.govnih.gov To accurately determine the MID resulting from the labeled substrate, the measured mass isotopomer data must be corrected for the natural abundance of stable isotopes (like 13C, 15N, and 18O) in the metabolite. semanticscholar.org This correction ensures that the observed labeling pattern is solely due to the metabolism of the administered tracer. semanticscholar.org

| Mass Isotopomer | Description | Relative Abundance (Corrected) | Interpretation |

|---|---|---|---|

| M+0 | Unlabeled metabolite (all 12C) | 60% | Fraction of the metabolite synthesized from endogenous, unlabeled sources. |

| M+1 | Metabolite with one 13C atom | 35% | Fraction synthesized incorporating one carbon atom from (2-13C)propanedioic acid. |

| M+2 | Metabolite with two 13C atoms | 5% | Indicates potential entry of the tracer through pathways that incorporate multiple labeled carbons or recycling of the label. |

| M+3+ | Metabolite with three or more 13C atoms | 0% | Absence suggests no significant pathways that would lead to higher degrees of labeling from this specific tracer. |

Chromatographic Separations and Sample Preparation for 13C-Labeled Metabolomics

Effective sample preparation and chromatographic separation are critical prerequisites for the accurate analysis of (2-13C)propanedioic acid and its metabolites in complex biological samples. thermofisher.com The goal of sample preparation is to efficiently extract the target metabolites from the biological matrix (e.g., cells, plasma, tissue) while minimizing degradation and removing interfering substances like proteins and complex lipids. mdpi-res.com

A common method for extracting polar metabolites, including dicarboxylic acids, involves quenching the metabolism rapidly (often with liquid nitrogen) and then extracting with a cold solvent system. nih.gov Solvent systems such as methanol, or mixtures like chloroform/methanol/water, are frequently used to extract a broad range of metabolites. mdpi-res.comnottingham.ac.uk The choice of extraction solvent is crucial, as it can significantly affect the recovery of hydrophilic compounds like propanedioic acid. mdpi-res.com

Following extraction, chromatographic techniques are employed to separate the metabolites before they enter the mass spectrometer. High-performance liquid chromatography (HPLC) is a robust method for separating organic acids. thermofisher.comsc.edu Specifically, hydrophilic interaction liquid chromatography (HILIC) is often well-suited for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov Coupling these chromatographic methods with high-resolution mass spectrometry (LC-MS) allows for the sensitive and specific detection of 13C-labeled compounds and their isotopologues. acs.orgacs.org The chromatographic step is essential for resolving isomeric compounds and reducing ion suppression, thereby improving the quality of the mass spectrometric data. mdpi-res.com

| Step | Technique/Method | Purpose and Considerations |

|---|---|---|

| Metabolic Quenching | Freezing in liquid nitrogen | To instantly halt enzymatic activity and preserve the metabolic state of the sample. |

| Metabolite Extraction | Cold solvent extraction (e.g., 80% methanol or Chloroform:Methanol:Water) | To efficiently extract polar metabolites like propanedioic acid from the cellular matrix. mdpi-res.comnottingham.ac.uk |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC), especially Hydrophilic Interaction Liquid Chromatography (HILIC) | To separate propanedioic acid and its metabolites from other compounds in the extract before MS analysis. nih.govthermofisher.com |

| Detection | High-Resolution Mass Spectrometry (HRMS) | To detect and quantify the mass isotopomers of the target analytes with high accuracy and specificity. acs.org |

Role of 2 13c Propanedioic Acid in Metabolic Research and Biochemical Pathway Elucidation

Investigation of Enzyme Interactions and Inhibition Mechanisms

Beyond its role in flux analysis, (2-¹³C)propanedioic acid is a highly specific tool for studying the biochemistry of succinate (B1194679) dehydrogenase and the broader consequences of its inhibition.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that links the TCA cycle to the electron transport chain. nih.gov Malonate's structural similarity to the natural substrate, succinate, allows it to bind to the enzyme's active site, but it cannot be dehydrogenated, thus acting as a classic competitive inhibitor. mdpi.combartleby.com This property is widely exploited in biochemical assays.

The use of malonate is a standard control to verify the specificity of SDH activity measurements; the reaction rate in the presence of malonate is subtracted from the total rate to determine the true SDH-specific activity. mdpi.comnih.gov

Introducing a ¹³C label into the malonate molecule—creating (2-¹³C)propanedioic acid—elevates its utility as a research tool. The stable isotope label allows for unambiguous detection and tracking of the inhibitor molecule. In studies of ischemia-reperfusion injury, where succinate accumulation and subsequent oxidation by SDH is a key driver of pathology, cell-permeable prodrugs of malonate are used to inhibit this process. nih.govnih.gov Using a ¹³C-labeled version would enable researchers to:

Confirm Target Engagement : Directly measure the amount of inhibitor bound to the enzyme or present in the mitochondrial compartment.

Trace Metabolic Fate : Determine if the inhibitor undergoes any unforeseen metabolic transformations.

Enhance Mechanistic Studies : Utilize ¹³C-sensitive analytical techniques like NMR to study the inhibitor-enzyme complex and the precise metabolic changes in its vicinity. For instance, ¹³H-NMR has been used to analyze the metabolic profile changes, including succinate accumulation, in hearts treated with malonate. oup.com The use of a ¹³C-labeled compound would provide even greater detail and certainty in such studies.

| Parameter | Effect of Propanedioic Acid (Malonate) on Succinate Dehydrogenase | Reference |

| Mechanism of Inhibition | Competitive | mdpi.combartleby.com |

| Binding Site | Enzyme active site (competes with succinate) | bartleby.com |

| Effect on TCA Cycle | Blocks conversion of succinate to fumarate (B1241708) | nih.gov |

| Resultant Metabolic Change | Accumulation of succinate | oup.com |

| Use in Assays | To confirm specificity of SDH activity measurements | mdpi.comnih.gov |

Probing Allosteric and Competitive Inhibition Kinetics with Isotopic Tracers

Isotopic tracers, such as (2-13C)propanedioic acid, are invaluable tools for investigating the mechanisms of enzyme-catalyzed reactions, including the nuanced kinetics of allosteric and competitive inhibition. nih.gov The use of stable isotopes allows researchers to measure kinetic isotope effects (KIEs), which are changes in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov These effects provide powerful insights into reaction pathways and the nature of transition states, which are central to understanding how inhibitors function. nih.gov

Competitive inhibition occurs when an inhibitor molecule, often structurally similar to the substrate, binds to the enzyme's active site, thereby preventing the substrate from binding. wikipedia.orgquora.com This competition can be overcome by increasing the substrate concentration. wikipedia.org In contrast, allosteric inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). quora.comyoutube.com This binding event induces a conformational change in the enzyme that alters the active site's shape, reducing its affinity for the substrate or its catalytic efficiency. youtube.com

The use of (2-13C)propanedioic acid allows for the precise measurement of KIEs on specific enzymatic steps. nih.gov By comparing the reaction rates of the unlabeled propanedioic acid with its 13C-labeled counterpart, researchers can determine if the C-H bond at the second carbon position is broken during the rate-limiting step of the reaction. nih.gov This information is critical for differentiating between inhibition models.

For instance, in a competitively inhibited reaction, the KIE might be observed on the substrate's binding affinity (Km) but not on the maximum reaction velocity (Vmax), as the fundamental catalytic mechanism remains unchanged. wikipedia.org For an allosteric inhibitor, the observed KIE could be more complex, potentially affecting Vmax by altering the enzyme's catalytic efficiency. quora.com The data gathered from such isotopic experiments can be used to construct detailed kinetic models, as illustrated in the table below, helping to elucidate the precise mechanism by which an inhibitor exerts its effect.

| Kinetic Parameter | Effect of Competitive Inhibition | Effect of Allosteric Inhibition | Insight from (2-13C)Propanedioic Acid Tracer |

|---|---|---|---|

| Vmax (Maximum Velocity) | Unchanged. Can be reached by sufficiently high substrate concentrations. wikipedia.org | Decreased. The enzyme's catalytic ability is fundamentally altered. quora.com | A change in KIE on Vmax suggests the inhibitor affects the catalytic step, characteristic of allosteric control. |

| Km (Michaelis Constant) | Increased. Higher substrate concentration is needed to reach half Vmax. wikipedia.org | Can be increased or decreased, depending on the inhibitor's effect on substrate binding. | A KIE primarily on Km would support a competitive inhibition model where the tracer competes for the active site. |

| Inhibitor Binding Site | Active Site. youtube.com | Allosteric Site (a site other than the active site). quora.com | Tracing experiments can confirm if the inhibitor's presence alters the processing of the labeled substrate at the active site. |

Elucidation of Novel and Established Biochemical Pathways

Isotopically labeled compounds are fundamental to modern biochemistry for tracing the flow of atoms through complex metabolic networks. wikipedia.org (2-13C)propanedioic acid serves as a powerful probe for elucidating both new and established biochemical pathways by allowing researchers to follow the journey of a specific carbon atom. nih.gov

Mapping Atom Transition Paths and Carbon Fate in Metabolic Networks

The core principle behind using (2-13C)propanedioic acid is isotopic labeling, a technique to track the passage of an isotope through a metabolic pathway. wikipedia.org When cells are supplied with (2-13C)propanedioic acid, the labeled carbon atom is incorporated into various downstream metabolites. By using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify which molecules become labeled and at which specific atomic position. nih.govresearchgate.net This process effectively creates a map of atom transitions, revealing the precise routes and transformations that the carbon from propanedioic acid undergoes within the cell. nih.govnih.gov

This "carbon fate" mapping is crucial for:

Confirming known pathways: Verifying the activity of established metabolic routes in different organisms or under various physiological conditions. nih.gov

Discovering novel pathways: Identifying unexpected labeled products, which can lead to the discovery of new enzymatic reactions or entire metabolic sequences. nih.gov

Quantifying pathway usage: Determining the relative importance of different branches in a metabolic network through techniques like 13C Metabolic Flux Analysis (13C-MFA). ethz.chnih.gov

The table below provides a hypothetical example of how the 13C label from (2-13C)propanedioic acid might be traced through intermediates of the citric acid (TCA) cycle, assuming its carbon skeleton enters the cycle.

| Metabolite | Potential Labeled Position(s) | Analytical Method | Implication |

|---|---|---|---|

| (2-13C)Propanedioic Acid | C2 | MS, NMR | Starting labeled substrate. |

| Succinate | C2 or C3 | MS, NMR | Indicates entry into the TCA cycle, possibly via carboxylation or other anaplerotic reactions. |

| Fumarate | C2 or C3 | MS, NMR | Confirms progression through the succinate dehydrogenase step of the TCA cycle. |

| Malate | C2 or C3 | MS, NMR | Shows the hydration of fumarate and continued flow through the cycle. |

| Oxaloacetate | C2 or C3 | MS, NMR | Demonstrates the completion of one turn of the latter half of the cycle. |

| Glutamate (B1630785) | C2, C3, or C4 | MS, NMR | Suggests the carbon has entered the amino acid pool via transamination of α-ketoglutarate, a cataplerotic reaction. youtube.com |

Understanding Anaplerotic and Cataplerotic Reactions Involving Propanedioic Acid

The citric acid (TCA) cycle is a central hub in metabolism, crucial for both energy production (catabolism) and providing precursors for biosynthesis (anabolism). wikipedia.org To maintain its function, the pool of TCA cycle intermediates must be kept stable. Anaplerotic reactions are those that replenish these intermediates, while cataplerotic reactions are those that drain them for use in other pathways, such as the synthesis of amino acids or glucose. youtube.comresearchgate.netfiveable.me

The balance between anaplerosis and cataplerosis is vital for cellular homeostasis. wikipedia.org Using (2-13C)propanedioic acid allows for the direct investigation of how this dicarboxylic acid participates in these processes. nih.gov If propanedioic acid serves an anaplerotic role, the 13C label will be incorporated into TCA cycle intermediates like succinate, fumarate, or oxaloacetate, effectively "filling up" the cycle. wikipedia.org Conversely, if intermediates derived from labeled propanedioic acid are siphoned off for biosynthesis (cataplerosis), the 13C label might appear in molecules outside the cycle, such as aspartate (derived from oxaloacetate) or glutamate (derived from α-ketoglutarate). youtube.com

Recent studies have utilized 13C tracers to investigate how genetic factors or disease states affect anaplerotic and cataplerotic fluxes. nih.gov For example, research on liver-specific knockout of the anaplerotic enzyme pyruvate (B1213749) carboxylase showed impaired TCA cycle flux, demonstrating the critical need for replenishment pathways. nih.gov

| Reaction Type | Definition | Example Reaction | Role of (2-13C)Propanedioic Acid Tracer |

|---|---|---|---|

| Anaplerosis | Reactions that replenish TCA cycle intermediates. wikipedia.org | Pyruvate → Oxaloacetate (via Pyruvate Carboxylase) | Tracking the 13C label into TCA intermediates would quantify the anaplerotic contribution of propanedioic acid. nih.gov |

| Cataplerosis | Reactions that remove TCA cycle intermediates for biosynthesis. researchgate.net | Oxaloacetate → Aspartate (via Transamination) | The appearance of the 13C label in amino acids or glucose would measure the rate of cataplerosis from the cycle. youtube.com |

Contribution to Understanding Cellular Energy Production and Substrate Utilization

The ultimate goal of central carbon metabolism is to provide the cell with energy, primarily in the form of ATP, and the necessary building blocks for growth. researchgate.netmdpi.com By tracing the metabolism of (2-13C)propanedioic acid, researchers gain fundamental insights into how this compound contributes to cellular bioenergetics and how its utilization is prioritized relative to other energy sources.

When the 13C label from propanedioic acid is observed in TCA cycle intermediates, it implies that its carbon skeleton is being oxidized. This process generates reducing equivalents (NADH and FADH2) that are subsequently used by the electron transport chain to produce large amounts of ATP. researchgate.net Therefore, tracking the labeled carbon provides a direct readout of the substrate's contribution to oxidative phosphorylation.

Furthermore, stable isotope tracer studies are essential for understanding substrate choice. hyd.hu Cells constantly adjust their metabolism based on the availability of different nutrients, such as glucose, fatty acids, and amino acids. By introducing (2-13C)propanedioic acid alongside other labeled substrates (e.g., 13C-glucose), scientists can quantify the relative flux from each source into the TCA cycle. researchgate.net This approach, often part of a broader 13C metabolic flux analysis, reveals the preferred fuel sources of cells in various states, such as in cancer or during metabolic disease. ethz.chnih.gov This knowledge is critical for understanding the metabolic adaptations that underlie different physiological and pathological conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations of Propanedioic Acid and Its Derivatives

Decarboxylation Mechanisms of Propanedioic Acid: Insights from Isotopic Labeling

The decarboxylation of propanedioic acid, also known as malonic acid, is a cornerstone reaction in organic chemistry, representing a classic example of the cleavage of a carbon-carbon bond. This process, which results in the formation of acetic acid and carbon dioxide, can be initiated thermally or facilitated by enzymatic catalysts.

The thermal decarboxylation of propanedioic acid and its derivatives, particularly β-keto acids, proceeds readily upon heating. masterorganicchemistry.com The reaction mechanism involves a concerted, cyclic transition state. masterorganicchemistry.com In this process, the carboxyl group's hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon of the other carboxyl group. This intramolecular rearrangement facilitates the breaking of the C-C bond and the formation of carbon dioxide.

The key steps in the thermal decarboxylation are:

Formation of a cyclic, six-membered transition state.

A concerted shift of electrons leads to the cleavage of a carbon-carbon bond and the elimination of a molecule of CO2.

This process results in the formation of an enol intermediate.

The enol rapidly tautomerizes to the more stable carboxylic acid product, which in the case of propanedioic acid, is acetic acid. masterorganicchemistry.comchemistrylearner.com

This pathway is energetically favorable because the cyclic transition state is relatively stable and avoids the formation of high-energy intermediates like a free carbanion. The reaction is considered a type of 1,2-elimination. masterorganicchemistry.com The ease with which malonic acid and its substituted derivatives undergo decarboxylation is a critical feature exploited in various synthetic methodologies, such as the malonic ester synthesis. masterorganicchemistry.comchemistnotes.com

| Feature | Description |

| Reaction Type | Thermal Decarboxylation |

| Key Intermediate | Enol |

| Transition State | Cyclic, Concerted |

| Products | Carboxylic Acid, Carbon Dioxide |

| Driving Force | Formation of stable CO2 molecule |

In biological systems, the decarboxylation of dicarboxylic acids is catalyzed by specific enzymes known as decarboxylases. While the thermal process is non-specific, enzymatic decarboxylation can be highly selective and even stereospecific. For instance, arylmalonate decarboxylase is an enzyme capable of mediating the asymmetric decarboxylation of disubstituted malonic acids. acs.org

Research has identified enzymes that specifically catalyze the decarboxylation of malonic acid. exlibrisgroup.com More recently, studies on photodecarboxylases, such as the one from Chlorella variabilis (CvFAP), have shown that these light-activated enzymes can decarboxylate fatty acids. nih.gov This research has expanded to demonstrate that long-chain dicarboxylic acids can also serve as substrates for these enzymes, being converted into alkanes. The process involves the sequential removal of carboxyl groups, with mono-fatty acids identified as intermediate products. nih.gov These enzymatic processes operate under mild physiological conditions, offering a green alternative to harsh chemical methods.

While decarboxylation is often considered an irreversible process in typical synthetic conditions, recent studies have demonstrated that the reaction can be reversible under specific circumstances. Research has shown that chemically stable C(sp3) carboxylates can undergo rapid, uncatalyzed reversible decarboxylation in solution. chemrxiv.org This process occurs through the generation and trapping of transient carbanion intermediates.

This discovery has significant implications, particularly for isotopic labeling. By exposing a carboxylate salt to an atmosphere of isotopically labeled carbon dioxide (e.g., ¹³CO₂ or ¹⁴CO₂) in a polar aprotic solvent, the labeled CO₂ can be incorporated into the organic acid molecule. chemrxiv.org This provides a straightforward method for preparing isotopically labeled compounds, which are valuable in metabolic studies and for tracing biochemical pathways, without the need for complex multi-step syntheses. chemrxiv.org This reversible phenomenon underscores the dynamic nature of the carboxylate group and challenges the traditional view of decarboxylation as a unidirectional reaction.

Synthetic Transformations and Derivatization Reactions Involving the C2 Methylene (B1212753) Group

The methylene group at the C2 position of propanedioic acid and its esters is flanked by two electron-withdrawing carbonyl groups. This structural feature renders the α-hydrogens acidic and makes the C2 carbon a key site for a variety of synthetic transformations.

Malonic Ester Synthesis: This classic reaction is a versatile method for synthesizing substituted acetic acids. chemistrylearner.comwikipedia.org The synthesis typically uses diethyl propanedioate (diethyl malonate) and involves a sequence of reactions: chemistrylearner.commasterorganicchemistry.com

Deprotonation: The acidic α-hydrogen is removed by a base (commonly sodium ethoxide) to form a resonance-stabilized enolate ion. masterorganicchemistry.compatsnap.com

Alkylation: The nucleophilic enolate attacks an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond and yielding an alkyl-substituted malonic ester. masterorganicchemistry.compatsnap.com This step can be repeated to introduce a second alkyl group. chemistnotes.comwikipedia.org

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final substituted acetic acid. chemistrylearner.compatsnap.com

A significant drawback of this synthesis is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired mono-substituted product. wikipedia.org

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound, such as propanedioic acid or its esters, to the carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgorientjchem.org The reaction is typically catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.org The product is often an α,β-unsaturated compound. wikipedia.orgorientjchem.org The electron-withdrawing groups (Z) on the active methylene compound must be potent enough to allow for deprotonation by a mild base. wikipedia.org

A notable variant is the Doebner modification , which is employed when one of the activating groups on the nucleophile is a carboxylic acid, and pyridine (B92270) is used as the solvent. Under these conditions, the initial condensation is followed by a spontaneous decarboxylation. wikipedia.orgorganic-chemistry.org

The reactivity of the alpha-carbon (C2) in propanedioic acid and its derivatives is fundamentally due to the acidity of the attached protons. chemistnotes.com The two adjacent carbonyl groups exert a strong electron-withdrawing inductive effect and stabilize the resulting conjugate base (the enolate) through resonance. This dual activation significantly increases the acidity of the α-hydrogens compared to compounds with only one activating carbonyl group. libretexts.org

| Compound | Activating Group(s) | pKa (in water) |

| Diethyl propanedioate | -CO₂C₂H₅, -CO₂C₂H₅ | 13 |

| Ethyl acetoacetate | -COCH₃, -CO₂C₂H₅ | 11 |

| Acetone | -COCH₃ | 20 |

| Ethyl acetate | -CO₂CH₃ | 25 |

Table based on data from Chemistry LibreTexts. libretexts.org

This enhanced acidity allows for the easy formation of the enolate anion using relatively mild bases. libretexts.org This nucleophilic enolate is central to the synthetic utility of propanedioic acid derivatives. It can react with a wide range of electrophiles, enabling the construction of complex molecular frameworks. Key reactions involving the α-carbon include:

Alkylation: As seen in the malonic ester synthesis, the enolate readily reacts with alkyl halides. libretexts.org

Acylation: Reaction of the enolate with acyl chlorides or anhydrides can be used to synthesize β-keto esters and related compounds. chemistnotes.com

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

This predictable and versatile reactivity makes propanedioic acid derivatives indispensable reagents in organic synthesis for forming new C-C bonds. patsnap.com

Mechanistic Studies of Propanedioic Acid in Catalytic Systems

Propanedioic acid, commonly known as malonic acid, and its derivatives are pivotal reagents in a variety of catalytic systems. Their unique structure, featuring an active methylene group flanked by two carboxylic acid functionalities, allows them to participate in catalytic cycles in multiple capacities, including as a nucleophilic precursor, a substrate for decarboxylation, and as a ligand for metal centers. Mechanistic investigations have been crucial in elucidating the precise roles of propanedioic acid, enabling the optimization of existing synthetic methods and the development of novel catalytic transformations.

Participation in Condensation Reactions: The Knoevenagel Condensation

One of the most well-established roles of propanedioic acid in catalysis is as a key component in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. tandfonline.comwikipedia.org This reaction involves the condensation of an active methylene compound, such as propanedioic acid, with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.org

The generally accepted mechanism proceeds through the following steps:

Deprotonation: A base catalyst deprotonates the α-carbon of propanedioic acid, which is highly acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This step generates a highly stabilized nucleophilic enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate ion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. alfa-chemistry.com

Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of an α,β-unsaturated dicarboxylic acid product. alfa-chemistry.com

A significant variant is the Doebner modification , which specifically utilizes propanedioic acid with pyridine as the solvent and catalyst. tandfonline.comwikipedia.orgyoutube.com Under these conditions, the initial condensation product undergoes a subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid. wikipedia.orgyoutube.com For example, the reaction between an aromatic aldehyde and propanedioic acid in the presence of piperidine (B6355638) and pyridine yields a cinnamic acid derivative. tandfonline.com

Recent research has also explored more environmentally benign catalytic systems. In what is termed a "green" Knoevenagel reaction, the catalysis is performed by a double Schiff base (hydrobenzamide) formed in situ from benzaldehyde (B42025) and ammonia (B1221849) (derived from an ammonium (B1175870) salt catalyst). researchgate.nettandfonline.com Mechanistic proposals suggest that a proton from the α-carbon of propanedioic acid is transferred to an imine nitrogen of the hydrobenzamide (B1588721) catalyst. tandfonline.com This creates an ion pair that reacts to form the carbon-carbon bond, followed by catalyst regeneration. tandfonline.com These intermediates have a dual catalytic role, facilitating both the condensation and the subsequent decarboxylation. tandfonline.com

| Catalyst System | Reactants | Key Mechanistic Feature | Typical Product | Reference |

|---|---|---|---|---|

| Piperidine/Pyridine (Doebner) | Aromatic Aldehyde + Propanedioic Acid | Base-catalyzed enolate formation followed by condensation and pyridine-induced decarboxylation. | α,β-Unsaturated Carboxylic Acid (e.g., Cinnamic Acid) | tandfonline.comwikipedia.orgyoutube.com |

| β-Alanine/Pyridine (Verley) | Aromatic Aldehyde + Propanedioic Acid | Use of β-alanine as a co-catalyst in the condensation step. | Cinnamic Acid | tandfonline.com |

| Ammonium Salts (e.g., Ammonium Bicarbonate) | Benzaldehyde + Propanedioic Acid | In situ formation of a catalytically active double Schiff base (hydrobenzamide) from the aldehyde and ammonia. | Cinnamic Dicarboxylic Acid, followed by decarboxylation. | researchgate.nettandfonline.com |

Role in Catalytic Decarboxylation and Acylation

The inherent tendency of propanedioic acid and its derivatives to undergo decarboxylation is harnessed in various catalytic systems. While thermal decomposition into acetic acid and carbon dioxide is known, catalytic methods offer milder conditions and novel synthetic applications. researchgate.net

A noteworthy example is the direct double hydrodecarboxylation of malonic acid derivatives via organic photoredox catalysis. nih.gov This method effectively allows dimethyl malonate to be used as a "methylene synthon" ((−)CH2(−)). nih.gov The proposed mechanism involves:

Deprotonation of the carboxylic acid.

Single-electron oxidation of the resulting carboxylate by an excited acridinium (B8443388) photooxidant (Mes-Acr-Ph*), forming an acyloxyl radical.

Rapid rearrangement of the acyloxyl radical, leading to the expulsion of carbon dioxide and the formation of a carbon-centered radical.

The carbon-centered radical then abstracts a hydrogen atom from a donor (e.g., thiophenol) to yield the final product. nih.gov

Furthermore, propanedioic acid can serve as a precursor to reactive ketene (B1206846) intermediates in catalytic acylation reactions. researchgate.net In the presence of a coupling agent (like HBTU) and a base (like DIPEA), propanedioic acid decomposes to form a ketene and carbon dioxide. This highly reactive ketene can then efficiently acetylate amines, including complex peptides, often with high yields. researchgate.net Computational studies support a concerted mechanism for the formation of CO2 and ketene as being kinetically favorable, leading to a thermodynamically stable acylated product. researchgate.net

| Catalytic System | Propanedioic Acid Derivative | Key Intermediate | Transformation | Reference |

|---|---|---|---|---|

| Photoredox Catalysis (Fukuzumi acridinium) | Malonic Acid Derivatives | Acyloxyl radical, Carbon-centered radical | Hydrodecarboxylation | nih.gov |

| Organocatalysis (Coupling agent/Base) | Malonic Acid | Ketene | N-Acylation (Acetylation) | researchgate.net |

| Organocatalysis (Chiral Amine) | Malonic Acid Half Thioesters | Enolate | Enantioselective Decarboxylative Aldol Reaction | nih.govskku.edu |

Function as a Ligand in Transition Metal Catalysis

The carboxylate groups of ionized propanedioic acid (malonate) can function as bidentate ligands, coordinating to transition metal centers and influencing the outcome of catalytic reactions. This role is crucial in fields such as palladium-catalyzed C-H functionalization, where ligands are essential for modulating the reactivity and selectivity of the metal catalyst. nih.govrsc.org

In palladium-catalyzed cross-coupling reactions, carboxylate ligands, in general, can play a "non-innocent" role beyond simply stabilizing the metal center. nih.gov Mechanistic studies on related systems have shown that a carboxylate ligand can have multiple functions within a catalytic cycle. For instance, in a Pd-catalyzed, Cu(I)-carboxylate co-catalyzed desulfative coupling, computational studies revealed that the carboxylate ligand facilitates the crucial transmetalation step by activating the boronic acid. nih.gov Furthermore, it can promote the displacement of other ligands (e.g., phosphines) from the palladium center, generating a more catalytically competent and reactive intermediate. nih.gov While specific studies focusing solely on propanedioic acid as a ligand are part of a broader field, these principles illustrate the potential mechanistic contributions of its malonate form in transition metal catalysis. The ability of the malonate ligand to form stable chelate rings with metal centers can influence the geometry and electronic properties of the catalytic species, thereby impacting the rate-determining steps of the reaction, such as C-H activation or reductive elimination. rsc.orgnih.gov

Theoretical and Computational Approaches in 2 13c Propanedioic Acid Research

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation and Energy Landscapes

Quantum chemical calculations are instrumental in understanding the reactivity of (2-¹³C)propanedioic acid. Methods like Density Functional Theory (DFT) are used to model the electronic structure of molecules and compute their potential energy surfaces. rsc.orgosti.gov This allows for the detailed elucidation of reaction pathways, identification of transition states, and calculation of activation energies. researchgate.netrsc.org

By performing these calculations, researchers can map out the complete energy landscape of a chemical reaction involving (2-¹³C)propanedioic acid. rsc.org For instance, in a decarboxylation reaction, DFT can be used to model the breaking of the C-C bond and the formation of new products. The isotopic label at the C-2 position can subtly influence the vibrational frequencies and zero-point energies of the molecule and transition states, effects that can be precisely calculated. These computational methods enable the prediction of reaction kinetics and thermodynamics without the need for direct experimental measurement. acs.orgnih.gov An automated reaction path search can be combined with kinetic analysis to enumerate potential reactants that could form a target compound. acs.orgnih.gov

Table 1: Illustrative DFT Calculation Results for a Hypothetical Reaction of Propanedioic Acid

| Parameter | Reactant (Propanedioic Acid) | Transition State | Product (Enol Intermediate) |

| Relative Energy (kJ/mol) | 0.00 | +58.5 | -12.3 |

| Key Bond Distance (Å) | C1-C2: 1.54 | C1-C2: 1.89 | C1-C2: 2.85 |

| Imaginary Frequency (cm⁻¹) | N/A | -254 | N/A |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes and Inhibition

Molecular dynamics (MD) simulations provide a cinematic view of the interactions between (2-¹³C)propanedioic acid and biological macromolecules, particularly enzymes. researchgate.netrsc.org These simulations model the atomic motions of the enzyme and the substrate (or inhibitor) over time, offering insights into binding mechanisms, conformational changes, and the role of specific amino acid residues. mdpi.com

Propanedioic acid, in its deprotonated form malonate, is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. researchgate.netlibretexts.orgdoubtnut.comyoutube.com MD simulations can be employed to study the binding of malonate to the active site of this enzyme. researchgate.net Researchers can visualize how malonate occupies the same binding pocket as the natural substrate, succinate, and analyze the network of hydrogen bonds and electrostatic interactions that stabilize the enzyme-inhibitor complex. libretexts.orgnih.gov These simulations can reveal why malonate binds effectively but fails to undergo a chemical reaction, thus inhibiting the enzyme. libretexts.org The isotopic label in (2-¹³C)propanedioic acid does not significantly alter these classical interactions but can be used in conjunction with experimental techniques like NMR to validate the computationally predicted binding modes.

Table 2: Example Data from a Molecular Dynamics Simulation of Malonate in the Active Site of Succinate Dehydrogenase

| Metric | Value | Description |

| Binding Free Energy (kcal/mol) | -7.2 | The calculated strength of the interaction between malonate and the enzyme. |

| RMSD of Ligand (Å) | 0.8 | Root Mean Square Deviation, indicating the stability of the malonate's position in the active site. |

| Key H-Bonds | Arg-287, His-228 | Key amino acid residues forming stable hydrogen bonds with the inhibitor. |

| Simulation Time (ns) | 200 | The total time scale of the simulated interaction. |

In Silico Modeling for Metabolic Network Reconstruction and Flux Prediction

The use of isotopically labeled compounds like (2-¹³C)propanedioic acid is central to the field of metabolic flux analysis (MFA). 13cflux.netcreative-proteomics.com In silico models of cellular metabolism are used to interpret the data from ¹³C-labeling experiments. researchgate.netnih.govnih.gov When cells are grown on a ¹³C-labeled substrate, the ¹³C atoms are incorporated into various metabolites throughout the metabolic network. 13cflux.net

By introducing (2-¹³C)propanedioic acid into a biological system, researchers can trace the path of the labeled carbon atom. creative-proteomics.com Analytical techniques such as mass spectrometry or NMR are used to measure the ¹³C enrichment in downstream metabolites. nih.gov This labeling pattern is then fed into a computational model of the organism's metabolic network. researchgate.nethilarispublisher.com The model, which consists of a series of interconnected biochemical reactions, is used to calculate the rates (fluxes) of these reactions that best explain the observed labeling pattern. nih.govnih.gov This approach allows for the quantitative mapping of metabolic pathways and can reveal how metabolism is altered under different conditions or in disease states. 13cflux.netresearchgate.net

Table 3: Simplified Metabolic Flux Prediction from a Hypothetical ¹³C-MFA Experiment

| Metabolic Pathway | Flux (Relative Units) | Role of (2-¹³C)Propanedioic Acid |

| Tricarboxylic Acid (TCA) Cycle | 85 | Can enter the cycle after conversion to acetyl-CoA. |

| Gluconeogenesis | 15 | The ¹³C label can be traced to newly synthesized glucose. |

| Fatty Acid Synthesis | 5 | Malonyl-CoA, derived from malonate, is a key building block. |

Machine Learning Applications in Predicting Reactivity and Stability of Propanedioic Acid Derivatives

Machine learning (ML) is increasingly being used to accelerate the discovery and design of new molecules by predicting their properties. bath.ac.uknih.govyoutube.com In the context of propanedioic acid, ML models can be trained to predict the chemical reactivity and stability of its various derivatives. cmu.eduresearchgate.net

These models learn from large datasets of known compounds, where chemical structures are paired with their experimentally determined or computationally calculated properties. nih.gov For instance, an ML model could be trained on a database of dicarboxylic acids and their derivatives to predict properties like bond dissociation energies, which are indicators of thermal stability. nih.govarxiv.org Similarly, models can predict reactivity in specific reactions, such as the malonic ester synthesis, by learning the relationships between the structure of the reactants and the reaction outcome. researchgate.net These predictive tools can rapidly screen virtual libraries of propanedioic acid derivatives to identify candidates with desired stability or reactivity profiles for various applications, significantly reducing the time and cost of experimental research. unisza.edu.mynih.govnorthwestern.edu

Table 4: Illustrative Machine Learning Model Performance for Predicting Stability of Carboxylic Acid Derivatives

| Model Type | Input Features | Predicted Property | Accuracy (R²) |

| Random Forest | Molecular Descriptors (e.g., logP, pKa) | Toxicity | 0.85 |

| Neural Network | Atomic Composition | Formation Energy | 0.92 |

| Gradient Boosting | Structural Fingerprints | Bond Dissociation Energy | 0.88 |

Emerging Research Avenues and Future Perspectives

Development of Novel Isotopic Tracers Based on Propanedioic Acid Scaffolds

The development of novel isotopic tracers is fundamental to advancing our understanding of complex metabolic networks. fiveable.me (2-13C)Propanedioic acid serves as a foundational scaffold for a new generation of tracers designed to probe specific metabolic pathways with high precision.

The unique labeling pattern of (2-13C)propanedioic acid makes it an ideal candidate for tracing the flow of two-carbon units within the cell. Unlike uniformly labeled tracers, the specific labeling at the C-2 position allows for the deconvolution of complex metabolic pathways by tracking the incorporation of this specific carbon atom into downstream metabolites. This is particularly valuable in studying pathways where malonate or its activated form, malonyl-CoA, is a key intermediate.

One of the most significant applications of tracers derived from (2-13C)propanedioic acid is in the study of polyketide biosynthesis. Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. nih.gov Their biosynthesis involves the sequential condensation of acyl-CoA precursors, with malonyl-CoA serving as the primary building block. sciepublish.com By using (2-13C)propanedioic acid, researchers can trace the incorporation of the C-2 carbon of malonate into the polyketide backbone, providing detailed information about the assembly process and the enzymes involved. mdpi.com

Table 1: Potential Applications of (2-13C)Propanedioic Acid-Based Tracers

| Application Area | Specific Pathway | Information Gained |

| Natural Product Biosynthesis | Polyketide Synthesis | Elucidation of chain extension mechanisms, identification of novel enzymatic activities. |

| Fatty Acid Metabolism | Fatty Acid Elongation | Quantification of fatty acid synthesis rates, understanding of fatty acid remodeling. |

| Amino Acid Metabolism | Aspartate Metabolism | Tracing the flow of carbon from the TCA cycle into amino acid biosynthesis. |

| Specialty Chemical Production | Bio-based Malonic Acid Production | Optimization of fermentation conditions, identification of metabolic bottlenecks. nih.gov |

Integration of (2-13C)Propanedioic Acid Tracing with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with advanced omics technologies represents a powerful approach to unraveling the complex interplay between metabolic fluxes and gene or protein expression. omicstutorials.com Combining (2-13C)propanedioic acid tracing with proteomics and transcriptomics can provide a systems-level understanding of how cells regulate their metabolism in response to genetic or environmental perturbations.

Proteomics:

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used proteomic technique for quantitative analysis of protein expression. While not a direct application of (2-13C)propanedioic acid as a labeling agent for proteins, its use as a metabolic tracer can be coupled with proteomic analyses. For instance, by exposing cells to (2-13C)propanedioic acid, researchers can identify proteins whose expression levels are altered in response to changes in malonate metabolism. This can reveal novel regulatory mechanisms and identify enzymes that are key to malonate utilization or the biosynthesis of malonate-derived compounds. oup.com

Transcriptomics:

Transcriptomic analysis, through techniques like RNA-sequencing, provides a global view of gene expression. mdpi.com When combined with (2-13C)propanedioic acid tracing, it is possible to correlate changes in metabolic flux with alterations in gene transcription. For example, if the introduction of (2-13C)propanedioic acid leads to an increased flux through a particular biosynthetic pathway, transcriptomic analysis can identify the upregulation of genes encoding the enzymes in that pathway. This integrated approach can help to identify gene regulatory networks that control metabolic pathways involving malonate. nih.gov

Table 2: Illustrative Integrated Omics Study Design

| Experimental Step | Technique | Data Output |

| 1. Isotope Labeling | Cell culture with (2-13C)propanedioic acid | Labeled metabolites |

| 2. Metabolite Analysis | Mass Spectrometry | Isotopic enrichment in downstream metabolites, flux analysis |

| 3. Proteomic Analysis | LC-MS/MS | Quantitative protein expression profiles |

| 4. Transcriptomic Analysis | RNA-Sequencing | Differential gene expression data |

| 5. Data Integration | Bioinformatic Tools | Correlation networks between metabolic fluxes, protein levels, and gene expression |

Applications in Advanced Metabolic Engineering and Biotechnological Processes

Metabolic engineering aims to rationally design and modify metabolic pathways in microorganisms to enhance the production of desired chemicals. nih.gov (2-13C)Propanedioic acid is a valuable tool in this endeavor, particularly for the production of specialty chemicals derived from malonyl-CoA.

By tracing the metabolic fate of (2-13C)propanedioic acid, metabolic engineers can identify bottlenecks in production pathways, quantify the efficiency of engineered enzymes, and uncover competing pathways that divert carbon away from the desired product. sciex.com This information is crucial for optimizing strain performance and increasing product yields.

A key area of application is in the bio-based production of malonic acid itself and other dicarboxylic acids. nih.gov There is growing interest in developing microbial fermentation processes to produce these platform chemicals from renewable feedstocks. nih.gov (2-13C)Propanedioic acid can be used to probe the efficiency of different biosynthetic routes to malonate, such as the β-alanine pathway or direct conversion from malonyl-CoA. nih.govresearchgate.net

Furthermore, in the production of complex molecules like polyketides and flavonoids, where malonyl-CoA is a critical precursor, (2-13C)propanedioic acid tracing can guide the engineering of precursor supply pathways to ensure a high intracellular concentration of malonyl-CoA, thereby boosting the production of the final product. nih.gov

Table 3: Research Findings from a Hypothetical Metabolic Engineering Study Using (2-13C)Propanedioic Acid

| Engineered Strain | Modification | (2-13C)Propanedioic Acid Incorporation into Product (%) | Product Titer (g/L) | Key Finding |

| Control | Wild-type | 5 | 0.2 | Low native flux towards product. |

| Strain A | Overexpression of malonyl-CoA synthetase | 25 | 1.5 | Increased conversion of malonate to malonyl-CoA. |

| Strain B | Deletion of competing pathway | 40 | 2.8 | Reduced carbon loss to side products. |

| Strain C | Combined modifications | 75 | 5.1 | Synergistic effect of pathway engineering. |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying propanedioic acid in plant tissues, and how can reproducibility be ensured?

- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with a reverse-phase C18 column (particle size 2.6 µm, 150 mm length) for separation. Calibrate with certified reference materials (CRMs) and validate using spike-recovery experiments in plant matrices (e.g., bottle gourd cultivars) to ensure accuracy . Document all parameters (e.g., mobile phase: 0.1% formic acid in water/acetonitrile gradient) following the "Methods" section guidelines for reproducibility .

Q. What role does propanedioic acid play in plant metabolic pathways?

- Methodology : Conduct comparative metabolomic profiling using GC-MS or LC-MS on plant cultivars (e.g., bitter vs. sweet bottle gourds). Focus on pathways involving butanedioic, phosphoric, and shikimic acids, as propanedioic acid content correlates with flavor differentiation. Normalize data to internal standards (e.g., deuterated analogs) and apply ANOVA to confirm significance .

Q. What synthetic protocols are available for preparing isotopically labeled (213C)propanedioic acid?

- Methodology : Use malonic ester synthesis with 13C-labeled diethyl malonate. Hydrolyze under acidic conditions (e.g., HCl, 80°C) to yield labeled propanedioic acid. Purify via recrystallization (ethanol/water) and verify isotopic purity using NMR (13C DEPT-Q) and isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can experimental designs address contradictions in propanedioic acid stability data under varying pH conditions?

- Methodology : Employ a fractional factorial design to test pH (2–12), temperature (25–60°C), and ionic strength. Use kinetic modeling (e.g., Arrhenius equation) to quantify degradation rates. Resolve discrepancies by cross-validating with multiple detection methods (e.g., UV-Vis, FTIR, and ion chromatography) and meta-analyze literature data using PRISMA guidelines .

Q. What strategies are effective for studying environmental fate and degradation pathways of perfluoroalkylated propanedioic acid derivatives (e.g., CAS 238420-68-3)?

- Methodology : Simulate environmental conditions in microcosms (soil/water systems) spiked with target compounds. Monitor degradation via LC-QTOF-MS and identify metabolites using suspect screening (e.g., EPA CompTox Dashboard). Apply fugacity modeling to predict partitioning behavior and prioritize transformation products for toxicity testing .

Q. How can propanedioic acid interactions in complex biological matrices be analyzed using advanced separation techniques?

- Methodology : Implement 2D-LC (HILIC × RP) coupled with high-resolution MS for untargeted profiling. Optimize column coupling (e.g., ZIC-HILIC → C18) and use ion mobility spectrometry (IMS) to resolve isomers. Apply multivariate statistics (PCA, OPLS-DA) to differentiate binding patterns in serum or cellular lysates .

Methodological Frameworks

- Literature Review : Use SciFinder and Reaxys with search strings like

"Propanedioic acid" AND (synthesis OR stability OR metabolism)and filter for peer-reviewed studies (2000–2025). Exclude patents and industrial reports . - Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, assess the ecological relevance of propanedioic acid derivatives using the PECO framework (Population: aquatic organisms; Exposure: PFAS analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro